1-Chlormadinone
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Overview
Description
1-Chlormadinone, also known as chlormadinone, is a synthetic progestin derived from progesterone. It is primarily used in combination with estrogen for oral contraceptive therapy. The compound exhibits strong progestogenic and anti-androgenic effects, making it useful in various medical applications, including birth control, hormone replacement therapy, and treatment of androgen-dependent conditions .
Preparation Methods
1-Chlormadinone can be synthesized through several routes. One common method involves the acylation of 17α-hydroxyprogesterone with chloroacetyl chloride, followed by dehydrogenation to introduce the double bond at the 6-position. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the transformation .
Industrial production methods often employ similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve the desired product quality .
Chemical Reactions Analysis
1-Chlormadinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 6-chloro-17α-hydroxyprogesterone derivatives.
Reduction: Reduction reactions can convert the ketone group at the 3-position to a hydroxyl group, forming 3α-hydroxy-1-chlormadinone.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups, leading to different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-Chlormadinone has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry for the development and validation of chromatographic methods.
Biology: The compound is studied for its effects on cellular processes and hormone regulation.
Medicine: this compound is extensively used in contraceptive pills, hormone replacement therapy, and treatment of conditions like acne, hirsutism, and prostate cancer.
Industry: It is utilized in the pharmaceutical industry for the production of various hormonal medications
Mechanism of Action
1-Chlormadinone exerts its effects by binding to progesterone receptors, mimicking the action of natural progesterone. This binding inhibits the release of gonadotropins, thereby preventing ovulation and regulating menstrual cycles. Additionally, its anti-androgenic properties result from its ability to antagonize androgen receptors, reducing the effects of androgens like testosterone .
Comparison with Similar Compounds
1-Chlormadinone is often compared with other progestins, such as:
Cyproterone acetate: Similar in its anti-androgenic properties but differs in its chemical structure and potency.
Nomegestrol acetate: Another progestin with similar applications but distinct pharmacokinetic properties.
Medroxyprogesterone acetate: Used in similar therapeutic areas but with different side effect profiles.
The uniqueness of this compound lies in its balanced progestogenic and anti-androgenic effects, making it a versatile compound in both contraceptive and therapeutic applications .
Properties
Molecular Formula |
C21H25ClO3 |
---|---|
Molecular Weight |
360.9 g/mol |
IUPAC Name |
(9S,10R,13S,14S,17R)-17-acetyl-6-chloro-17-hydroxy-10,13-dimethyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H25ClO3/c1-12(23)21(25)9-6-16-14-11-18(22)17-10-13(24)4-7-19(17,2)15(14)5-8-20(16,21)3/h4,7,10-11,14-16,25H,5-6,8-9H2,1-3H3/t14?,15-,16-,19+,20-,21-/m0/s1 |
InChI Key |
ZSAMZEYLGUEVJW-GFBSSUACSA-N |
Isomeric SMILES |
CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3C2C=C(C4=CC(=O)C=C[C@]34C)Cl)C)O |
Canonical SMILES |
CC(=O)C1(CCC2C1(CCC3C2C=C(C4=CC(=O)C=CC34C)Cl)C)O |
Origin of Product |
United States |
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